Cas no 1338222-43-7 ((S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride)

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride is a chiral amine derivative with a pyridinylmethyl-piperidine scaffold, commonly employed as a versatile intermediate in pharmaceutical synthesis. Its trihydrochloride salt form enhances stability and solubility, facilitating handling and storage. The (S)-enantiomer configuration ensures high stereoselectivity, making it valuable for asymmetric synthesis and drug development. The compound’s rigid structure and nitrogen-rich framework contribute to its utility in ligand design and catalysis. Its purity and well-defined stereochemistry support reproducible results in research applications. Suitable for use in medicinal chemistry and as a building block for bioactive molecules, it offers reliable performance in synthetic workflows.
(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride structure
1338222-43-7 structure
商品名:(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride
CAS番号:1338222-43-7
MF:C11H20Cl3N3
メガワット:300.655599594116
CID:4983178

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride
    • (3S)-N-(pyridin-2-ylmethyl)piperidin-3-amine;trihydrochloride
    • インチ: 1S/C11H17N3.3ClH/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10;;;/h1-2,4,7,10,12,14H,3,5-6,8-9H2;3*1H/t10-;;;/m0.../s1
    • InChIKey: VDRJBPACIMTLEE-KAFJHEIMSA-N
    • ほほえんだ: Cl.Cl.Cl.N1CCC[C@@H](C1)NCC1C=CC=CN=1

計算された属性

  • 水素結合ドナー数: 5
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 161
  • トポロジー分子極性表面積: 37

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM494388-1g
(S)-N-(Pyridin-2-ylmethyl)piperidin-3-aminetrihydrochloride
1338222-43-7 97%
1g
$583 2022-06-13
Fluorochem
069538-1g
S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride
1338222-43-7
1g
£360.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1772956-1g
(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride
1338222-43-7 98%
1g
¥6247.00 2024-08-09

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride 関連文献

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochlorideに関する追加情報

Introduction to (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride (CAS No. 1338222-43-7)

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride (CAS No. 1338222-43-7) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, also known as (S)-N-(2-Pyridylmethyl)piperidin-3-amine trihydrochloride, is a derivative of piperidine and pyridine, two fundamental heterocyclic compounds widely used in the synthesis of bioactive molecules.

The chiral nature of this compound, specifically the presence of the (S) configuration, imparts unique stereochemical properties that are crucial for its biological activity. The trihydrochloride salt form ensures high solubility and stability, making it suitable for various pharmaceutical applications. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents for a range of diseases, including neurological disorders and cancer.

In the context of medicinal chemistry, (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride has been extensively studied for its ability to modulate specific receptors and enzymes. One of the key areas of interest is its interaction with nicotinic acetylcholine receptors (nAChRs), which play a critical role in various physiological processes, including cognitive function and pain modulation. Research has shown that this compound can selectively bind to certain subtypes of nAChRs, potentially offering a new approach to treating conditions such as Alzheimer's disease and chronic pain.

Furthermore, the compound's structural features make it an attractive candidate for drug design and optimization. The piperidine ring provides a flexible scaffold that can be modified to enhance binding affinity and selectivity. The pyridine moiety, on the other hand, contributes to the compound's lipophilicity and can be tailored to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of derivatives of (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride. These computational tools allow researchers to predict the binding modes and interactions with target proteins, guiding the synthesis of optimized analogs with enhanced therapeutic potential. For instance, studies have identified specific modifications that can improve the compound's potency and reduce off-target effects.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride is still in preclinical stages, early results are promising. Preclinical studies have demonstrated its ability to cross the blood-brain barrier (BBB) effectively, a critical factor for drugs targeting central nervous system (CNS) disorders. Additionally, preliminary toxicity studies have shown favorable safety profiles, suggesting that this compound is well-tolerated at therapeutic doses.

The potential applications of (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride extend beyond neurological disorders. Recent research has explored its anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to modulate immune responses through interactions with specific receptors makes it a versatile candidate for developing multi-target therapies.

In conclusion, (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride (CAS No. 1338222-43-7) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for advancing the treatment of various diseases.

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